molecular formula C10H12N2O B1203063 4-Methylaminorex CAS No. 3568-94-3

4-Methylaminorex

Cat. No.: B1203063
CAS No.: 3568-94-3
M. Wt: 176.21 g/mol
InChI Key: LJQBMYDFWFGESC-UHFFFAOYSA-N

Description

4-Methylaminorex is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. The compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It is also known by its street name “U4Euh” (pronounced “Euphoria”). Due to its potential for abuse, this compound is banned in many countries .

Scientific Research Applications

Preparation Methods

4-Methylaminorex can be synthesized through various methods. One common route involves the cyclization of dl-phenylpropanolamine with cyanogen bromide. This reaction typically yields the (±)-cis isomers, which are the forms used recreationally . Another method involves the use of potassium cyanate to form an intermediate, which is then reacted with concentrated hydrochloric acid

Chemical Reactions Analysis

4-Methylaminorex undergoes several types of chemical reactions, including:

Common reagents used in these reactions include cyanogen bromide, potassium cyanate, and concentrated hydrochloric acid. Major products formed from these reactions include various stereoisomers and halogenated derivatives .

Mechanism of Action

4-Methylaminorex exerts its effects by acting as an indirect sympathomimetic agent. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness, euphoria, and cognitive enhancement. The compound interacts with monoamine transporters, similar to amphetamines and cocaine .

Comparison with Similar Compounds

4-Methylaminorex is often compared to other stimulant compounds, including:

Other similar compounds include aminorex, para-methyl-4-methylaminorex, and 3’,4’-methylenedioxy-4-methylaminorex .

Properties

IUPAC Name

4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQBMYDFWFGESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860432
Record name 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3568-94-3
Record name 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3568-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylaminorex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylaminorex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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